N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(3-Methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative with a 3-methoxybenzylamine substituent at position 4 and an isopropyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₄H₁₉N₃O, with a molecular weight of 245.32 g/mol.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-11(2)17-10-13(9-16-17)15-8-12-5-4-6-14(7-12)18-3/h4-7,9-11,15H,8H2,1-3H3 |
InChI Key |
MUAYPKJOGPOZII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, dihydropyrazoles, and halogenated compounds .
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Position 1 Substituents
N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine ():
- Substituted with a pyridin-3-yl group at position 1 and a cyclopropylamine at position 3.
- The pyridine ring introduces hydrogen-bonding capability, while the cyclopropyl group enhances metabolic stability compared to the isopropyl group in the target compound.
- Molecular weight: 215.27 g/mol (lower due to cyclopropyl vs. isopropyl).
- Synthesis involves copper-catalyzed coupling and chromatography .
1-(2,2-Difluoroethyl)-N-[(4-Methoxyphenyl)methyl]-1H-Pyrazol-4-Amine ():
Position 4 Substituents
- N-[(2-Fluorophenyl)methyl]-1H-Pyrazol-4-Amine (UQS) (): A fluorine atom at the ortho position of the benzyl group increases electronegativity and reduces steric hindrance compared to the 3-methoxy group. Molecular weight: 219.23 g/mol (lower due to fluorine vs. methoxy).
- 1-{[2,4-Dibromophenyl]methyl}-1H-Pyrazol-4-Amine (): Bromine atoms at positions 2 and 4 of the benzyl group introduce strong electron-withdrawing effects, reducing solubility in polar solvents.
Physicochemical and Spectroscopic Properties
Biological Activity
N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: CHNO
Structure
The structure features a pyrazole ring substituted with an isopropyl group and a methoxyphenyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.
Table 1: Anticancer Activity Data
These results indicate that the compound exhibits significant cytotoxic effects, particularly against the MCF7 cell line.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is supported by studies demonstrating that pyrazole derivatives can disrupt microtubule dynamics, a critical factor in cancer cell proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole compounds have been studied for their anti-inflammatory effects. Research indicates that they can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.
Case Studies
- Study on MCF7 Cells : In a study evaluating various pyrazole derivatives, this compound demonstrated an IC value of 3.79 µM against MCF7 cells, indicating strong efficacy in inhibiting breast cancer cell proliferation .
- Evaluation Against Multiple Cell Lines : Another study assessed the compound's effects on A549 and HT-1080 cells, revealing significant cytotoxicity with IC values of 26 µM and 12.5 µM respectively . This suggests that the compound may have broad-spectrum anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
